molecular formula C6H8N2 B1677787 3-(Aminomethyl)pyridine CAS No. 3731-52-0

3-(Aminomethyl)pyridine

Cat. No. B1677787
CAS RN: 3731-52-0
M. Wt: 108.14 g/mol
InChI Key: HDOUGSFASVGDCS-UHFFFAOYSA-N
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Patent
US09150508B2

Procedure details

A solution of pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) in ethanol (0.25 mL) was prepared in a 4 mL reaction vial and triethylamine (0.027 mL, 0.192 mmol) added. A solution of N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide (28.8 mg, 0.08 mmol) in ethanol (0.75 mL) was then added and the reaction heated at 40° C. overnight. After this time, further pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) was added and the reaction heated at 50° C. for an additional 2 hours. The reaction mixture was then concentrated under a stream of nitrogen and the crude mixture purified by high-pH MDAP to give the required product, 10.6 mg. LCMS (M+1) 468, RT 1.24 mins.
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
0.027 mL
Type
reactant
Reaction Step Two
Name
N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide
Quantity
28.8 mg
Type
reactant
Reaction Step Three
Quantity
0.75 mL
Type
solvent
Reaction Step Three
Quantity
10.38 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[N:16]([CH2:29][CH:30]([CH3:32])[CH3:31])[S:17]([C:20]1[CH:25]=[CH:24][C:23]([CH:26]2[CH2:28][O:27]2)=[CH:22][CH:21]=1)(=[O:19])=[O:18].[N:33]1[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][NH2:40])[CH:34]=1>C(O)C>[N:33]1[CH:38]=[CH:37][CH:36]=[C:35]([CH2:39][NH2:40])[CH:34]=1.[CH3:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[N:16]([CH2:29][CH:30]([CH3:32])[CH3:31])[S:17]([C:20]1[CH:25]=[CH:24][C:23]([CH:26]([OH:27])[CH2:28][NH:40][CH2:39][C:35]2[CH:34]=[N:33][CH:38]=[CH:37][CH:36]=2)=[CH:22][CH:21]=1)(=[O:18])=[O:19]

Inputs

Step One
Name
Quantity
0.25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.027 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide
Quantity
28.8 mg
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)N(S(=O)(=O)C1=CC=C(C=C1)C1OC1)CC(C)C
Name
Quantity
0.75 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
10.38 mg
Type
reactant
Smiles
N1=CC(=CC=C1)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated at 50° C. for an additional 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
the crude mixture purified by high-pH MDAP

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.096 mmol
AMOUNT: MASS 10.38 mg
YIELD: CALCULATEDPERCENTYIELD 200%
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)N(S(=O)(=O)C1=CC=C(C=C1)C(CNCC=1C=NC=CC1)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.